molecular formula C8H10Br2ClN B6167189 (1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride CAS No. 2757961-35-4

(1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride

Cat. No.: B6167189
CAS No.: 2757961-35-4
M. Wt: 315.4
InChI Key:
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Description

(1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is a versatile compound used in various scientific research fields. Its unique properties make it valuable in pharmaceutical development, organic synthesis, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride typically involves the bromination of an appropriate precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the dibromination of alkenes using reagents such as oxalyl bromide in the presence of dimethyl sulfoxide (DMSO), which provides mild conditions and high yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high purity and yield. The final product is then purified and converted to its hydrochloride form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act on receptors or enzymes, altering their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: An organobromine compound used as a fumigant and in organic synthesis.

    Polybrominated Biphenyls (PBBs): Used as flame retardants with specific chemical and physical properties.

Uniqueness

(1R)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other brominated compounds

Properties

CAS No.

2757961-35-4

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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